Octyl Orlistat, a derivative of the anti-obesity drug Orlistat, is primarily recognized for its potential in cancer research. While Orlistat itself is a potent inhibitor of fatty acid synthase (FASN) [], Octyl Orlistat offers improved bioavailability and cellular uptake [], making it more suitable for in vitro and in vivo studies. This enhanced form of Orlistat packaged within nanoparticles (NanoOrl) has shown promising results in inhibiting cancer cell growth and enhancing the efficacy of existing chemotherapeutic agents [].
The mechanism of action of Octyl Orlistat is believed to be similar to that of Orlistat, primarily through the inhibition of FASN [, , ]. FASN plays a crucial role in the de novo synthesis of fatty acids, which are essential for tumor cell growth and proliferation []. By inhibiting FASN, Octyl Orlistat disrupts fatty acid synthesis, leading to the suppression of cancer cell growth and survival [, ]. Additionally, Octyl Orlistat may also enhance the efficacy of taxanes, a class of chemotherapy drugs, by increasing microtubule stability in taxane-resistant prostate cancer cells [].
Octyl Orlistat packaged within nanoparticles (NanoOrl) demonstrates significant potential in cancer research, specifically in enhancing the delivery and efficacy of anti-cancer agents [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: